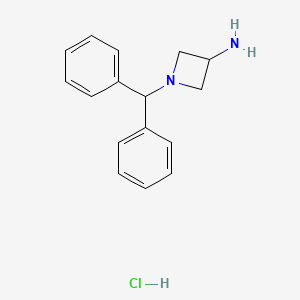

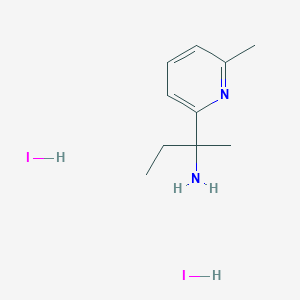

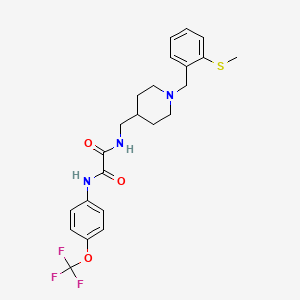

2-((1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" is a chemical entity that appears to be related to a class of compounds involving thiadiazole rings. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the indole moiety suggests potential biological activity, as indoles are common in a variety of pharmacologically active compounds.

Synthesis Analysis

The synthesis of related thiadiazole compounds typically involves multiple steps, including cyclization, alkylation, and aminolysis, as indicated by the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid . The starting materials can vary, but common precursors like cyanoacetamide are often used due to their reactivity and availability. The synthesis process may also involve the use of reagents such as potassium thiocyanate and undergo conditions like hydrolysis in a base environment to achieve the desired thiadiazole core .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which can be substituted with various functional groups. For instance, the compounds studied in the first paper have a difluoromethyl group and a halophenyl group attached to the thiadiazole ring . These modifications can significantly influence the molecular conformation and intermolecular interactions, such as hydrogen bonding and π interactions, which in turn affect the compound's crystalline structure and properties .

Chemical Reactions Analysis

Thiadiazole compounds can participate in various chemical reactions, primarily due to the reactivity of the amino group and the potential for nucleophilic attack at the thiadiazole ring. The presence of substituents like the acetyl group can also introduce additional reactivity, as seen in the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, where acetic anhydride is used as a reagent . The chemical behavior of these compounds can be complex and is often studied using computational methods like Density Functional Theory (DFT) to predict reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. The crystallographic studies provide insights into the solid-state properties, such as the crystalline system and space group. For example, one compound crystallizes in the monoclinic system with a specific space group and cell parameters, which are determined by X-ray crystallography . These properties are essential for understanding the material's stability, solubility, and potential applications in various fields, including pharmaceuticals.

Scientific Research Applications

Anticancer Potential

Research has shown that derivatives of 1,3,4-thiadiazole, which include compounds related to 2-((1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, exhibit significant anticancer activities. For instance, compounds synthesized by heterocyclization of precursors similar to the chemical demonstrated potent cytotoxic results against breast cancer cell lines, surpassing the effectiveness of 5-fluorouracil in certain derivatives. The molecular modeling and DFT calculations supported the structural and spectral features of these compounds, suggesting their potential as innovative anticancer agents (Sraa Abu-Melha, 2021).

Antimicrobial Activity

Another avenue of application for such compounds includes their antimicrobial potential. Derivatives synthesized from related precursors have been evaluated against various pathogens, including the cotton leafworm, Spodoptera littoralis. These studies have led to the identification of compounds with notable insecticidal properties, marking them as candidates for further investigation in pest control strategies (A. Fadda et al., 2017).

Antiproliferative and Antimicrobial Properties

Further research into Schiff bases derived from 1,3,4-thiadiazole compounds has highlighted their antiproliferative and antimicrobial properties. These studies not only showcase the compounds' DNA protective ability against oxidative mixtures but also their strong antimicrobial activity against specific strains like S. epidermidis. The most effective compounds exhibited cytotoxicity on cancer cell lines, with potential for use alongside chemotherapy drugs for enhanced therapy strategies with minimal cytotoxicity against cancer cells (M. Gür et al., 2020).

Potential as Anticancer Agents

The synthesis of novel 1,3,4-thiadiazole derivatives and investigation of their anticancer activities have been a focus of research, aiming to discover new therapeutic agents. Certain compounds have shown promising cytotoxic activity against tumor cell lines, such as MCF-7 and A549, with selectivity of action also explored against noncancerous cell lines. This suggests the potential for developing targeted cancer therapies with minimized side effects (Ulviye Acar Çevik et al., 2020).

Inhibition of HIV Replications

Compounds featuring the thiadiazole ring, including N-heteroaryl-2-(heteroarylthio)acetamide derivatives, have found application in inhibiting HIV replications. This showcases the broad pharmacological applications of thiadiazole derivatives, extending beyond antimicrobial and anticancer activities to include antiviral properties, potentially offering a new avenue for HIV therapy (Thulasiraman Krishnaraj & S. Muthusubramanian, 2014).

properties

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2/c1-8-16-17-13(20-8)15-12(18)7-19-11-6-14-10-5-3-2-4-9(10)11/h2-6,14H,7H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKODRBQZMHVMQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2519909.png)

![1-(4-Methoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519911.png)

![N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2519913.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2519915.png)

![1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2519917.png)

![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)